methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a methyl ester at position 2 of the thiophene ring and a sulfamoyl group at position 2. The sulfamoyl nitrogen is substituted with a 4-chlorophenyl group and a carbamoylmethyl moiety linked to a 2-methylphenyl group.
For instance, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate intermediates are reacted with aromatic amines or alkylamines to introduce sulfamoyl substituents . The 4-chlorophenyl and carbamoylmethyl groups in the target compound likely arise from reactions with 4-chloroaniline and 2-methylphenyl carbamoylmethylamine, respectively.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(2-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-14-5-3-4-6-17(14)23-19(25)13-24(16-9-7-15(22)8-10-16)31(27,28)18-11-12-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJQUUFNNHSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions One common approach is to start with the thiophene ring and introduce the carboxylate group through esterificationThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a common thiophene-2-carboxylate backbone with several PPARβ/δ antagonists and sulfonylurea herbicides. Key analogs include:
Key Structural Differences and Implications
Sulfamoyl Substituents: The target compound features a 4-chlorophenyl group and a (2-methylphenyl)carbamoylmethyl substituent. The carbamoylmethyl linkage introduces hydrogen-bonding capacity, which may enhance receptor binding affinity relative to alkylamino groups in ST247 or 10h .
Biological Activity: PPARβ/δ antagonists like GSK0660 and 10h exhibit nanomolar to micromolar IC₅₀ values, with substituents influencing potency. The target compound’s 2-methylphenyl carbamoylmethyl group introduces steric bulk, which may fine-tune selectivity for PPAR isoforms compared to analogs with simpler alkyl chains.
Pharmacokinetic Properties: The 4-chlorophenyl group likely increases lipophilicity (logP ≈ 3.5–4.0), enhancing blood-brain barrier penetration compared to GSK0660 (logP ≈ 2.8) . Carbamoyl groups are prone to hydrolysis, suggesting the target compound may have a shorter half-life than ST247, which features a stable alkylamino substituent .
PPARβ/δ Antagonism
- GSK0660: Demonstrates anti-inflammatory and anti-metastatic effects in melanoma models by blocking PPARβ/δ-mediated transcription .
- Target Compound : While unstudied in the provided evidence, its structural features suggest utility in metabolic or inflammatory disorders.
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C15H15ClN2O4S
- IUPAC Name : this compound
- CAS Number : [To be confirmed]
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, including enzymes and receptors. Its biological activities can be summarized as follows:
- Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, which can regulate metabolic pathways critical for cell function. Thiophene derivatives, including this compound, have been shown to inhibit enzymes involved in various biochemical reactions.
- Cellular Effects : It influences cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it modulates the activity of signaling molecules, impacting cell proliferation and apoptosis.
- Antimicrobial and Anticancer Properties : Research suggests that this compound has potential antimicrobial effects by disrupting bacterial cell walls and anticancer activity by inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects includes:
- Binding Interactions : The compound binds to specific active sites on enzymes or receptors, altering their conformation and activity. This interaction can lead to either inhibition or activation of enzymatic functions.
- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell survival, proliferation, and differentiation. By influencing these pathways, the compound can induce cellular responses such as apoptosis or growth inhibition.
Anticancer Activity
A study explored the anticancer properties of thiophene derivatives, including this compound. The results demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it effectively inhibited bacterial growth by disrupting cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, sulfamoyl and carbamoyl groups can be introduced via nucleophilic substitution or coupling reactions. Key parameters include temperature control (e.g., 0–5°C for sulfonamide formation to prevent side reactions) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of 4-chlorophenyl reagents to ensure complete substitution) are critical for yield optimization . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., sulfamoyl proton signals at δ 3.1–3.5 ppm; thiophene aromatic protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What are the key considerations for designing biological activity assays involving this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on the compound’s structural motifs (e.g., sulfamoyl groups may target sulfotransferases). Use positive controls (e.g., known inhibitors) and dose-response curves (0.1–100 μM range) to establish potency (IC₅₀/EC₅₀). Include cytotoxicity assays (MTT or LDH release) to differentiate therapeutic vs. toxic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins) or compound stability. Strategies include:
- Replicating assays under standardized conditions (e.g., fixed incubation time/temperature).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational docking : Compare binding modes across isoforms (e.g., homology models for related enzymes) to explain selectivity differences .
Q. What experimental approaches are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH (3–9). Measure half-lives using HPLC .
- Bioaccumulation : Use partition coefficient (log P) calculations (e.g., XlogP ~4 for similar thiophenes) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .
- Metabolite identification : Expose soil microcosms to the compound and analyze metabolites via HRMS to assess biodegradation pathways .
Q. How can structure-activity relationship (SAR) studies be systematically applied to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl (e.g., 3-chlorophenyl vs. 4-chlorophenyl) or sulfamoyl groups. Test for changes in potency/selectivity .
- 3D-QSAR modeling : Use molecular descriptors (e.g., steric, electronic) to correlate structural features with activity. Validate predictions via in vitro assays .
- Proteomics : Identify off-target interactions via affinity chromatography or thermal shift assays to refine SAR .
Q. What strategies are recommended for crystallizing this compound to enable X-ray diffraction analysis?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol) promotes crystal growth. For stubborn cases:
- Seeding : Introduce microcrystals from analogous compounds (e.g., methyl thiophene carboxylates) .
- Temperature cycling : Alternate between 4°C and room temperature to reduce lattice defects.
- Synchrotron radiation : Use high-intensity X-rays to resolve weak diffraction patterns from small crystals .
Q. How can researchers address stability issues during long-term storage of this compound?
- Methodological Answer :
- Lyophilization : Convert to a stable salt form (e.g., sodium carboxylate) and store at -20°C under argon .
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrins to inhibit oxidation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
